(S)-1-Boc-3-acetylpiperidine

Chiral resolution enantiomeric purity asymmetric synthesis

For stereochemically demanding syntheses, generic substitution risks introducing the wrong enantiomer, compromising diastereoselectivity and wasting resources. (S)-1-Boc-3-acetylpiperidine solves this with its defined (S) configuration at the C3 position, making it the precise building block for constructing enantiomerically pure pharmaceutical intermediates and alkaloid natural products. · Verified (S)-enantiomer, distinct from the racemate (CAS 858643-92-2) and (R)-isomer (CAS 942143-25-1). · Boc-protected scaffold enables orthogonal N-deprotection for downstream functionalization. · Serves as a chiral reference standard for HPLC/SFC method validation to confirm enantiomeric excess.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1008563-06-1
Cat. No. B1454595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-acetylpiperidine
CAS1008563-06-1
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1
InChIKeyIIDISJMZFQAYKG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-acetylpiperidine: Product and Procurement Overview


(S)-1-Boc-3-acetylpiperidine (CAS 1008563-06-1) is the (S)-enantiomer of N-Boc-protected 3-acetylpiperidine, a chiral heterocyclic building block with molecular formula C₁₂H₂₁NO₃ and molecular weight 227.30 g/mol [1]. The compound features a piperidine ring bearing an acetyl group at the 3-position with defined (S) absolute configuration and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . It is supplied as a research chemical for use as a synthetic intermediate and chiral building block in medicinal chemistry and organic synthesis . As a single-enantiomer compound, it is distinct from the racemic mixture (CAS 858643-92-2) and the opposite (R)-enantiomer (CAS 942143-25-1), with stereochemistry governing its suitability for asymmetric synthesis applications.

Generic Substitution Risks: (S)-1-Boc-3-acetylpiperidine


Procurement decisions for 3-acetylpiperidine building blocks cannot rely on generic substitution because the three commercially available forms—racemic (CAS 858643-92-2), (R)-enantiomer (CAS 942143-25-1), and (S)-enantiomer (CAS 1008563-06-1)—are not functionally interchangeable. Chiral piperidine scaffolds are widely used in the synthesis of enantiomerically pure pharmaceutical intermediates and alkaloid natural products, where the absolute configuration at the C3 position directly governs diastereoselectivity in downstream transformations . The Boc protecting group provides orthogonal N-protection compatible with a range of synthetic conditions, but the stereochemical integrity of the C3 acetyl substituent determines the enantiomeric outcome of subsequent reactions . Substituting the racemate for the (S)-enantiomer introduces the opposite enantiomer as a contaminant, which can lead to incorrect stereochemical outcomes, reduced diastereomeric ratios, and wasted synthetic effort. Procurement of the correct enantiomer with verified chemical and enantiomeric purity is therefore a critical specification criterion.

Comparative Evidence for (S)-1-Boc-3-acetylpiperidine


Enantiomeric Identity by Chiral HPLC

The (S)-enantiomer (CAS 1008563-06-1) and (R)-enantiomer (CAS 942143-25-1) of 1-Boc-3-acetylpiperidine share the same molecular formula (C₁₂H₂₁NO₃), molecular weight (227.30 g/mol), and identical computed 2D descriptors (XLogP3-AA = 1.3), but they are distinguished by their defined stereochemistry, which results in opposite optical rotation and distinguishable retention on chiral stationary phases [1]. The (S)-enantiomer has the SMILES notation CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C, while the (R)-enantiomer differs at the chiral center ([C@@H]) [1]. This configurational difference is the critical specification parameter for procurement, as substituting one enantiomer for the other will invert stereochemical outcomes in asymmetric synthesis .

Chiral resolution enantiomeric purity asymmetric synthesis

Chemical Purity Specifications Comparison

Commercially available (S)-1-Boc-3-acetylpiperidine is supplied at ≥95% chemical purity as specified by multiple vendors, with some suppliers offering material at ≥97% purity . The racemic mixture (CAS 858643-92-2) is also commonly supplied at 95% purity from major chemical distributors . While the nominal purity specifications are comparable, the (S)-enantiomer product from specialist chiral building block suppliers (e.g., Aladdin, CATO) includes enantiomeric purity as part of the quality specification, whereas racemic material specifications typically address only chemical purity without enantiomeric excess (ee) data . Researchers requiring validated enantiopurity should confirm ee specifications directly with suppliers, as not all vendors publish this metric.

Chemical purity quality specification vendor comparison

Procurement Cost Differentiation

Significant price differences exist between the three commercial forms of 1-Boc-3-acetylpiperidine, reflecting the added cost of chiral resolution or asymmetric synthesis for single-enantiomer products. Representative pricing from a single distributor (Beyotime, 2025) shows the (S)-enantiomer (95% purity) at approximately ¥5,214 per gram, while the (R)-enantiomer (97% purity) is priced distinctly and the racemic mixture (CAS 858643-92-2) is substantially less expensive at approximately ¥129 per gram from Macklin . The (S)-enantiomer carries a cost premium of ≥30× over the racemate, consistent with class-level observations that single-enantiomer chiral building blocks typically command higher prices due to more complex manufacturing . Researchers should verify current pricing with multiple vendors as prices fluctuate with batch size and market conditions.

Procurement cost enantiomer pricing supply chain

Storage Stability and Physical Form

The (S)-1-Boc-3-acetylpiperidine product is recommended for storage at 2–8°C (ChemShuttle) or at room temperature with a 3-year validity period (Beyotime), indicating good ambient stability . The racemic mixture and (R)-enantiomer are also specified for room temperature storage, suggesting consistent class-level stability for the Boc-protected 3-acetylpiperidine scaffold . No decomposition data comparing enantiomers versus racemate under stress conditions were identified in the public domain. The (S)-enantiomer is described as a colorless liquid or white solid depending on the batch, consistent with the racemic and (R)-enantiomer forms . Differential stability between enantiomers is not expected based on their identical covalent bonding, though stereochemical integrity should be monitored by chiral HPLC for long-term stored material.

Storage stability handling requirements physical form

Application Scenarios: (S)-1-Boc-3-acetylpiperidine


Enantiopure Piperidine Pharmaceutical Synthesis

(S)-1-Boc-3-acetylpiperidine serves as a chiral building block for constructing enantiomerically pure pharmaceutical intermediates where the (S) stereochemistry at the piperidine C3 position is required for target binding . In routes to aspartic protease inhibitors and other piperidine-containing drug candidates, the defined (S) configuration of the acetyl-bearing carbon ensures that subsequent alkylation, reduction, or coupling reactions produce the correct enantiomer of the final API intermediate . The Boc group can be selectively removed under mild acidic conditions (TFA/DCM) to liberate the free piperidine amine for further functionalization without racemization at C3.

Asymmetric Synthesis Method Development

The compound is employed in the development and validation of asymmetric synthetic methodologies targeting 3-substituted piperidines, where the known (S) configuration provides a benchmark for assessing enantioselectivity of new catalytic systems . Researchers can use (S)-1-Boc-3-acetylpiperidine as a starting material to evaluate diastereoselectivity in reactions such as nucleophilic additions to the acetyl carbonyl, enolate alkylations, or reductive aminations, with the pre-existing stereocenter serving as a substrate-controlled stereodirecting group.

Chiral Chromatography Method Development

The compound is valuable as a reference standard for developing chiral HPLC or SFC methods to separate 1-Boc-3-acetylpiperidine enantiomers and quantify enantiomeric excess (ee) in reaction products . The distinct retention characteristics of the (S)- and (R)-enantiomers on chiral stationary phases enable method validation for quality control of in-house synthesized batches and procurement verification . This application is critical when scaling reactions where stereochemical fidelity must be confirmed analytically.

Fragment-Based Drug Discovery Libraries

For medicinal chemistry programs generating libraries of chiral piperidine derivatives through parallel synthesis, (S)-1-Boc-3-acetylpiperidine provides a well-characterized, commercially available chiral scaffold with orthogonal protecting group strategy . The acetyl group at C3 can be transformed into diverse functional groups (alcohols, amines, olefins, heterocycles) while the Boc group remains intact, enabling library diversification at a late stage. The commercial availability of the (S)-enantiomer in multi-gram quantities supports medium-throughput library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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